molecular formula C17H17ClN2O3S B270616 2-chloro-N-methyl-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide

2-chloro-N-methyl-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide

Cat. No. B270616
M. Wt: 364.8 g/mol
InChI Key: VDEDEFKPEKCRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-methyl-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide, also known as CMPB or TAK-715, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

2-chloro-N-methyl-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide exerts its biological effects by inhibiting the activity of various kinases, including p38 MAPK, which is involved in the regulation of inflammation and cell proliferation. 2-chloro-N-methyl-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide binds to the ATP-binding site of p38 MAPK, which prevents the phosphorylation of downstream targets and inhibits the activation of pro-inflammatory cytokines. This leads to the suppression of inflammation and cell proliferation, which is beneficial in various diseases.
Biochemical and Physiological Effects:
2-chloro-N-methyl-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders. Additionally, 2-chloro-N-methyl-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide has been shown to have anti-angiogenic effects, which may be beneficial in the treatment of cancer.

Advantages and Limitations for Lab Experiments

2-chloro-N-methyl-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide has several advantages as a research tool, including its high potency, selectivity, and specificity. It has been extensively studied in vitro and in vivo, and its pharmacokinetics and pharmacodynamics have been well characterized. However, there are also some limitations to the use of 2-chloro-N-methyl-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide in lab experiments, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for the research on 2-chloro-N-methyl-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide, including the identification of new targets and the development of new analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 2-chloro-N-methyl-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide and its potential therapeutic applications in various diseases. The development of new drug delivery systems may also enhance the efficacy and safety of 2-chloro-N-methyl-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide in clinical settings. Overall, the research on 2-chloro-N-methyl-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide holds great promise for the development of new therapeutics for various diseases.

Synthesis Methods

2-chloro-N-methyl-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide can be synthesized through a multistep process, which involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methyl-2-pyrrolidone, followed by the reaction of the resulting intermediate with N-phenyl-2-aminopyridine. The final product is obtained through crystallization and purification steps. This synthesis method has been optimized to yield high purity and high yield of 2-chloro-N-methyl-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide.

Scientific Research Applications

2-chloro-N-methyl-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of various kinases, including p38 MAPK, which is a key regulator of inflammation and cell proliferation. 2-chloro-N-methyl-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. Additionally, 2-chloro-N-methyl-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

Product Name

2-chloro-N-methyl-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

2-chloro-N-methyl-4-(2-oxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide

InChI

InChI=1S/C17H17ClN2O3S/c1-19(13-6-3-2-4-7-13)24(22,23)16-10-9-14(12-15(16)18)20-11-5-8-17(20)21/h2-4,6-7,9-10,12H,5,8,11H2,1H3

InChI Key

VDEDEFKPEKCRNU-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C=C2)N3CCCC3=O)Cl

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C=C2)N3CCCC3=O)Cl

Origin of Product

United States

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